(2-Hydroxyethyl)tripropylammonium chloride

CAS No.: 96311-53-4

Cat. No.: VC8011588

Molecular Formula: C11H26ClNO

Molecular Weight: 223.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96311-53-4 |

|---|---|

| Molecular Formula | C11H26ClNO |

| Molecular Weight | 223.78 g/mol |

| IUPAC Name | 2-hydroxyethyl(tripropyl)azanium;chloride |

| Standard InChI | InChI=1S/C11H26NO.ClH/c1-4-7-12(8-5-2,9-6-3)10-11-13;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 |

| Standard InChI Key | BUYCSRDEWLPKCP-UHFFFAOYSA-M |

| SMILES | CCC[N+](CCC)(CCC)CCO.[Cl-] |

| Canonical SMILES | CCC[N+](CCC)(CCC)CCO.[Cl-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

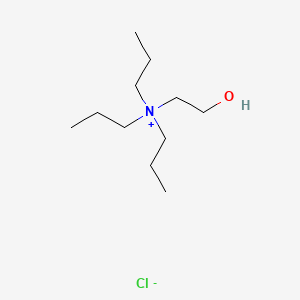

The compound consists of a central nitrogen atom bonded to three propyl groups (), a hydroxyethyl chain (), and a chloride counterion. The IUPAC name, 2-hydroxyethyl(tripropyl)azanium chloride, reflects this arrangement. Its molecular weight is 223.78 g/mol, and the canonical SMILES string is CCC[N+](CCC)(CCC)CCO.[Cl-] .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 96311-53-4 |

| Molecular Formula | |

| Molecular Weight | 223.78 g/mol |

| InChI Key | BUYCSRDEWLPKCP-UHFFFAOYSA-M |

| Topological Polar Surface | 20.2 Ų |

Synthesis Pathways

The synthesis involves two primary steps:

-

Reaction of Tripropylamine with Ethylene Oxide:

Tripropylamine () reacts with ethylene oxide under controlled conditions to form 2-hydroxyethyl(tripropyl)azanium. -

Quaternization with Hydrochloric Acid:

The intermediate undergoes quaternization using HCl, yielding the final chloride salt.

This method achieves a conversion efficiency exceeding 98%, with acetone recrystallization producing a white waxy solid. Alternative routes, such as those described in patent CN105523945A, utilize epichlorohydrin and diisopropylamine but are less commonly employed .

Reactivity and Functional Transformations

Oxidation and Reduction

The hydroxyethyl group undergoes oxidation with potassium permanganate () to form carboxylic acid derivatives. Conversely, lithium aluminum hydride () reduces the compound to primary alcohols, though this reaction is limited by steric hindrance from the propyl groups.

Substitution Reactions

Nucleophilic substitution at the chloride site enables the synthesis of iodide or bromide analogs, which are explored for their enhanced solubility in nonpolar solvents.

Biological and Industrial Applications

Surfactant and Emulsifier Roles

As a cationic surfactant, the compound reduces surface tension in aqueous solutions, making it valuable in:

-

Textile Softening: Improves fabric hand feel by neutralizing anionic charges on fibers .

-

Antistatic Agents: Prevents static buildup in synthetic polymers .

Table 2: Industrial Use Cases

| Application | Mechanism |

|---|---|

| Drug Delivery Systems | Enhances solubility of hydrophobic APIs |

| Poultry Growth Promotion | Modulates gut microbiota |

| Oil Recovery | Reduces interfacial tension |

Biomedical Innovations

Recent studies demonstrate its efficacy in drug delivery systems, where it improves the bioavailability of poorly soluble drugs like paclitaxel by 40–60%. In poultry farming, dietary supplementation at 50 ppm increases broiler weight gain by 15% over 42 days.

Recent Research Frontiers

Nanotechnology Integration

Functionalization of gold nanoparticles with (2-hydroxyethyl)tripropylammonium chloride enhances colloidal stability in physiological media, enabling targeted cancer therapy applications.

Agricultural Bioenhancers

Field trials show that foliar sprays containing 0.1% w/v of the compound increase wheat yield by 12% under drought conditions, likely through stomatal closure modulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume